molecular formula C39H24Cl2O5 B12565003 {Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone] CAS No. 183275-48-1

{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]

Cat. No.: B12565003
CAS No.: 183275-48-1
M. Wt: 643.5 g/mol
InChI Key: RIASMDOUUZEXJO-UHFFFAOYSA-N
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Description

{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone] typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 4,4’-dihydroxybiphenyl in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, coatings, and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which {Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone] exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins, enzymes, and other macromolecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and structural modifications.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar in structure but lacks the chlorophenyl groups.

    4,4’-Dichlorodiphenyl sulfone: Contains similar aromatic rings but different functional groups.

    Polyether ether ketone (PEEK): A polymer with a related backbone structure but used primarily in industrial applications.

Uniqueness

{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone] is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

183275-48-1

Molecular Formula

C39H24Cl2O5

Molecular Weight

643.5 g/mol

IUPAC Name

bis[4-[4-(4-chlorobenzoyl)phenoxy]phenyl]methanone

InChI

InChI=1S/C39H24Cl2O5/c40-31-13-1-25(2-14-31)37(42)27-5-17-33(18-6-27)45-35-21-9-29(10-22-35)39(44)30-11-23-36(24-12-30)46-34-19-7-28(8-20-34)38(43)26-3-15-32(41)16-4-26/h1-24H

InChI Key

RIASMDOUUZEXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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